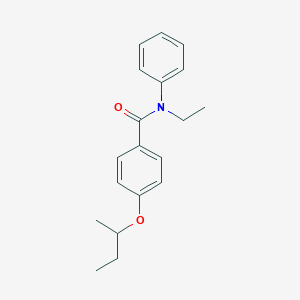![molecular formula C18H18N2O4 B250465 Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate, commonly known as MPB, is a synthetic compound used in scientific research. MPB is a member of the carbamate family and is structurally similar to the local anesthetic procaine. MPB has been found to have potential applications in a variety of fields, including neuroscience, cancer research, and drug discovery.
Wirkmechanismus
The exact mechanism of action of MPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. MPB has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
MPB has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, MPB has also been shown to have anti-inflammatory properties. MPB has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPB in scientific research is that it is a synthetic compound, which means that it can be easily produced in large quantities. MPB is also stable and has a long shelf life, which makes it ideal for use in lab experiments. One limitation of using MPB in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on MPB. One area of research is in the development of new drugs based on the structure of MPB. Another area of research is in the study of the mechanism of action of MPB, which could lead to a better understanding of its potential uses in the treatment of various diseases. Additionally, research could be done to explore the potential use of MPB in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
MPB can be synthesized using a multistep process that involves the reaction of 4-aminobenzoic acid with propanoyl chloride to form 4-propanoylamino benzoic acid. This is then reacted with 3-aminophenyl carbamate to form MPB.
Wissenschaftliche Forschungsanwendungen
MPB has been found to have a variety of potential applications in scientific research. One area of research where MPB has been studied is in the field of neuroscience. MPB has been shown to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C18H18N2O4 |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
methyl 4-[[3-(propanoylamino)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C18H18N2O4/c1-3-16(21)19-14-5-4-6-15(11-14)20-17(22)12-7-9-13(10-8-12)18(23)24-2/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
DVSMHXLMOYMUHJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B250382.png)
![N-(2,5-dimethoxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250383.png)

![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)
![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250390.png)

![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)

![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
